molecular formula H2O2P+ B025596 Hypophosphorous acid CAS No. 6303-21-5

Hypophosphorous acid

Cat. No. B025596
CAS RN: 6303-21-5
M. Wt: 64.989 g/mol
InChI Key: GQZXNSPRSGFJLY-UHFFFAOYSA-N
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Description

Hypophosphorous acid (H3PO2), also known as phosphinic acid, is a phosphorus oxyacid characterized by its unique chemical structure and properties. It serves as a precursor for various chemical reactions and is fundamental in the synthesis of hypophosphite salts, esters, and borane complexes. Notable for its P–H bond, hypophosphorous acid participates in various chemical reactions, including addition reactions, alkylation, and cross-coupling reactions. It is also utilized in the synthesis of α-amino- H-phosphinic substrates and H-phosphonates, highlighting its versatility and importance in organic and organophosphorus chemistry (Troev, 2018).

Synthesis Analysis

The synthesis of hypophosphorous acid and its derivatives has been a subject of continuous research. Methods include electrodialysis production, showcasing a low-cost and high-efficiency process without waste residue or wastewater (Fusheng & Aihong, 2010). Another approach involves the environmentally friendly synthesis of organophosphorus compounds using hypophosphorous acid and its salts as chlorine-free reagents, emphasizing sustainability and the avoidance of halogen-containing compounds (Visa, Maranescu, & Ilia, 2016).

Molecular Structure Analysis

Hypophosphorous acid's molecular structure is notable for its P–H bond and the presence of two hydroxyl groups, making it distinct among phosphorus oxyacids. Its structure enables unique reactivity patterns, particularly in the formation of phosphinic dipeptide derivatives and the novel approach to H-phosphonates (Troev, 2018).

Chemical Reactions and Properties

Hypophosphorous acid participates in a broad range of chemical reactions, including reduction, alkylation, and cross-coupling reactions. It acts as a reducing agent in the synthesis of 2-organylselanyl pyridines, demonstrating its utility in organic synthesis (Thurow et al., 2013). Furthermore, its role in the selective semihydrogenation of terminal alkynes underscores its value in the preparation of organophosphorus compounds without the need for phosphorus trichloride, aligning with green chemistry principles (Cao et al., 2014).

Physical Properties Analysis

The physical properties of hypophosphorous acid, such as solubility and stability, are crucial for its application in chemical syntheses and industrial processes. Its solubility in water and organic solvents enables its widespread use in various chemical reactions and as a reagent in organophosphorus chemistry.

Chemical Properties Analysis

Hypophosphorous acid's chemical properties, particularly its reducing power and reactivity towards P–H bond activation, make it a valuable reagent in organic and inorganic chemistry. Its ability to donate hydrogen and to participate in transfer hydrogenation processes are key attributes that facilitate the synthesis of a wide range of organophosphorus compounds (Montchamp, 2014).

Scientific Research Applications

1. Synthesis of Phosphinates

Hypophosphorous acid is used as a double radical precursor in the synthesis of phosphinates, demonstrating high diastereoselection in the process. This is evident in the efficient synthesis of furanosylphosphinate derivatives (Dubert et al., 2002).

2. Metal-Catalyzed Reactions

It effectively participates in metal-catalyzed C-P bond-forming reactions with allenes, dienes, and activated allylic electrophiles. This methodology enables the preparation of allylic H-phosphinic acids and their esters (Bravo-Altamirano et al., 2008).

3. Hydrophosphinylation of Alkenes and Alkynes

Hypophosphorous derivatives are used for phosphorus-carbon bond formation instead of transfer hydrogenation in the hydrophosphinylation of alkenes and alkynes, demonstrating considerable extension in the synthesis of organophosphorus compounds (Deprèle & Montchamp, 2002).

4. Reducing Agent in Organic Synthesis

Hypophosphorous acid, combined with iodine, acts as a reducing agent in organic synthesis, especially in the reduction of benzhydrols to methylene derivatives (Gordon & Fry, 2001).

5. Electrodialysis Production

It is used in the electrodialysis production method, proving to be an efficient, low-cost, and environmentally friendly process for preparing hypophosphorous acid (Fusheng & Aihong, 2010).

6. Organophosphorus Synthesis

Hypophosphorous acid is highlighted as a viable alternative to phosphorus trichloride in the synthesis of organophosphorus compounds. Its use reflects a shift towards safer, more sustainable chemical processes (Montchamp, 2014).

7. Phase Transition Studies

Studies on the phase transition of hypophosphorous acid reveal its dimorphic nature and the formation of hydrogen bonds in its structure (Nastran & Stöger, 2021).

Safety And Hazards

Hypophosphorous acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid any skin contact and effects of contact or inhalation may be delayed .

Future Directions

The ongoing research into Hypophosphorous acid and its derivatives aims to uncover new applications and safer handling methodologies . As our understanding of its unique chemistry deepens, we can expect to see an expansion of its role in industries and innovations in its production processes .

Relevant Papers

The paper “Hypophosphorous Acid and Its Salts as Reagents in Organophosphorus Chemistry” provides a comprehensive overview of the use of Hypophosphorous acid and its salts as reagents for organophosphorus compounds . Another paper, “Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction”, discusses the synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid .

properties

IUPAC Name

hydroxy(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HO2P/c1-3-2/h3H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYXELHUDBJJEV-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[PH+]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873902
Record name Phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.989 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy(oxo)phosphanium

CAS RN

6303-21-5
Record name Hypophosphorous acid [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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